1-O-tert-butyl 2-O-ethyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-tert-butyl 2-O-ethyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride is a chemical compound with the molecular formula C12H23ClN2O4 and a molecular weight of 294.77 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-ethyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride involves several steps. One common method includes the reaction of tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate with ethyl iodide under basic conditions to introduce the ethyl group . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
1-O-tert-butyl 2-O-ethyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-O-tert-butyl 2-O-ethyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-ethyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-O-tert-butyl 2-O-ethyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride can be compared with similar compounds such as:
1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
4-(2-aminoethyl)-piperazine-1-carboxylic acid tert-butyl ester: This compound has a piperazine ring instead of a pyrrolidine ring.
Properties
Molecular Formula |
C12H23ClN2O4 |
---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H |
InChI Key |
XXNJZPMLIFHXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.